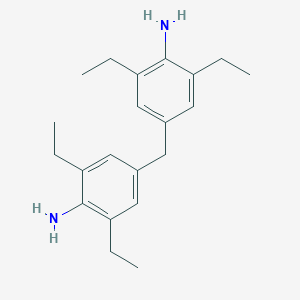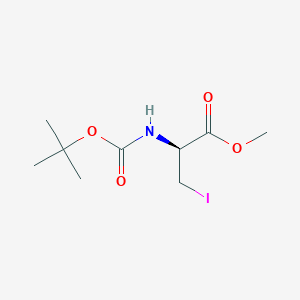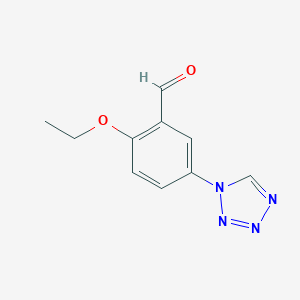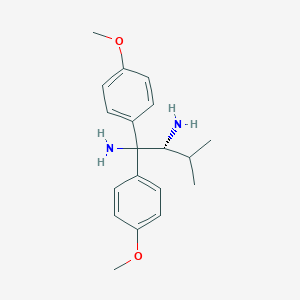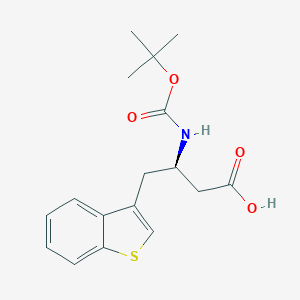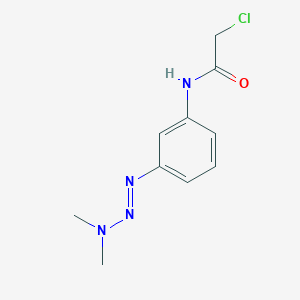
2-Ethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylfuran-3-carboxamide, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a furan derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Ethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects, which are likely due to its inhibition of COX-2 activity. This compound has also been shown to inhibit the growth of cancer cells, which may be due to its modulation of the MAPK signaling pathway. In addition, this compound has been shown to have potential applications in agriculture as a plant growth regulator and as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethylfuran-3-carboxamide in lab experiments is that it is relatively easy to synthesize using the methods described above. Another advantage is that it has been extensively studied for its potential applications in various fields. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-Ethylfuran-3-carboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential applications in agriculture, particularly as a plant growth regulator and as a pesticide. Finally, this compound could be studied for its potential use in the synthesis of polymers and as a solvent, which could have applications in materials science.
Métodos De Síntesis
2-Ethylfuran-3-carboxamide can be synthesized using different methods, including the reaction of 2-ethylfuran with chloroacetyl chloride and ammonia in the presence of a catalyst. Another method involves the reaction of 2-ethylfuran with chloroacetic acid and triethylamine, followed by the reaction with ammonia. The yield of this compound using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
2-Ethylfuran-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been studied for its potential use in the synthesis of polymers and as a solvent.
Propiedades
Número CAS |
189330-22-1 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-ethylfuran-3-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |
Clave InChI |
YXFYGZURGFZBAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CO1)C(=O)N |
SMILES canónico |
CCC1=C(C=CO1)C(=O)N |
Sinónimos |
3-Furancarboxamide,2-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

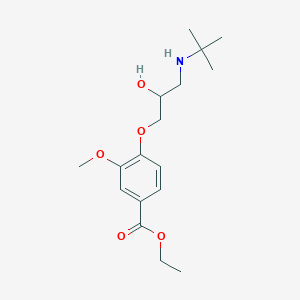
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
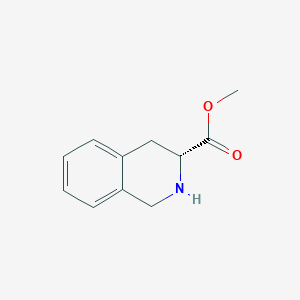
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
